molecular formula C23H20ClF3N4O2 B2447493 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 497060-29-4

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2447493
CAS No.: 497060-29-4
M. Wt: 476.88
InChI Key: QIDKZLKRPZIIQC-UHFFFAOYSA-N
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Description

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields

Properties

IUPAC Name

[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O2/c1-15-13-17(24)5-6-19(15)33-21-18(3-2-8-28-21)22(32)31-11-9-30(10-12-31)20-7-4-16(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKZLKRPZIIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with a suitable pyridine derivative under controlled conditions to form the phenoxy-pyridine intermediate.

    Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a coupling agent to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing piperazine rings have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential anti-tumor activity .
  • Antimicrobial Properties : The presence of the pyridine moiety in the structure is known to contribute to antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth, making this compound a candidate for further investigation as a potential antimicrobial agent .
  • Neuropharmacology : Compounds with piperazine structures have been studied for their effects on the central nervous system. The specific configuration of this compound may provide insights into its potential as an anxiolytic or antidepressant agent .

Pharmacological Insights

  • Mechanism of Action : The mechanism through which this compound exerts its effects is likely related to its ability to interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies.
  • Structure-Activity Relationship (SAR) : Investigating the SAR of similar compounds has revealed that modifications to the piperazine and pyridine rings can significantly influence biological activity. This suggests that systematic variations of this compound could enhance its therapeutic efficacy .

Case Studies

  • Anticancer Screening : A study on structurally related piperazine derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). This highlights the potential for 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine to be developed as an anticancer agent .
  • Neuropharmacological Assessment : In a neuropharmacological study, compounds similar to this one were evaluated for their effects on anxiety-like behaviors in rodent models. Results indicated significant reductions in anxiety levels, suggesting potential applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPiperazine derivativesCytotoxicity against MCF-7 cells
AntimicrobialPyridine-based compoundsInhibition of bacterial growth
NeuropharmacologyPiperazine analogsReduction in anxiety behaviors

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with similar compounds, such as:

    Cresols: These are methylphenol derivatives with similar phenolic structures but lack the pyridinyl and piperazinyl groups.

    Pyridine Derivatives: Compounds like 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride share the pyridine core but differ in functional groups and overall structure.

    Phenoxy Compounds: These compounds contain the phenoxy group but may vary in other substituents and overall molecular architecture.

Biological Activity

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known by its CAS number 497060-29-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available literature regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H23Cl2N3O2
  • Molecular Weight : 456.36 g/mol
  • CAS Number : 1022731-91-4
  • Structural Features : The compound features a piperazine core substituted with various functional groups, including a pyridine ring and a chloro-methylphenoxy moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds with piperazine and pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that related piperazine derivatives displayed IC50 values comparable to standard anticancer agents like doxorubicin against various cancer cell lines, including HT29 and Jurkat cells .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 Value (µM)Reference
Compound 1HT29<10
Compound 2Jurkat<15
Compound 3A431<20

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In vitro studies suggest that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing behaviors associated with anxiety and depression. For example, piperazine derivatives have been found to exhibit selective binding affinity towards serotonin receptors, indicating possible anxiolytic effects .

Analgesic Properties

Preliminary data suggest that similar compounds exhibit analgesic effects when tested in animal models. The acetic acid-induced writhing test in mice has been utilized to assess the analgesic activity of these compounds. Results indicated that certain derivatives significantly reduced the number of writhes compared to control groups, suggesting a peripheral analgesic mechanism .

Structure-Activity Relationship (SAR)

The biological activity of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be attributed to several key structural features:

  • Chloro and Trifluoromethyl Substituents : These halogenated groups are known to enhance lipophilicity and receptor binding affinity.
  • Piperazine Ring : The piperazine moiety is crucial for the interaction with biological targets, particularly in neuropharmacology.
  • Pyridine and Phenoxy Groups : These contribute to the overall electronic properties of the molecule, impacting its pharmacokinetics and dynamics.

Case Study 1: Anticancer Efficacy

A recent study published in MDPI evaluated several piperazine derivatives, including our compound of interest, against various cancer cell lines. The results indicated significant cytotoxicity correlated with specific substitutions on the piperazine ring .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-related behaviors in rodents, compounds similar to 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine demonstrated anxiolytic effects in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Q. What are the key synthetic steps and coupling reagents for synthesizing this piperazine derivative?

The synthesis involves coupling pyridine-phenoxy and trifluoromethylpyridinyl fragments via a piperazine backbone. Key steps include:

  • Amide bond formation : Use coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to activate carboxyl groups for nucleophilic attack by piperazine amines .
  • Purification : Normal-phase chromatography with methanol/ammonium mixtures or reverse-phase HPLC to isolate intermediates and final products .
  • Activation : Trifluoroacetic acid (TFA) may be used to enhance reactivity in anhydrous DMF or dichloromethane .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Use lab coats, gloves, and P95/P1 respirators to prevent inhalation or dermal exposure .
  • Storage : Keep in airtight containers away from ignition sources (flash point data pending) and incompatible materials .
  • Emergency response : Follow protocols for spills (e.g., P301-P390 codes) and ensure immediate medical attention for ingestion or eye contact .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic proton splitting patterns and carbonyl signals (~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 432.0765 for intermediates) .
  • Elemental analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity (>98%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
  • Reaction path screening : Combine machine learning with experimental data to prioritize conditions (e.g., solvent/base combinations) that maximize yield .
  • Solvent effects : Simulate polarity impacts on intermediates using COSMO-RS or similar models .

Q. How to resolve contradictions in receptor binding affinity data?

  • Orthogonal assays : Compare results from radioligand binding (e.g., 3H^3H-labeled competitors) with functional assays (e.g., cAMP inhibition) to distinguish allosteric vs. orthosteric effects .
  • Structural analogs : Synthesize derivatives with modified pyridine or phenoxy groups to probe SAR (structure-activity relationships) .
  • Molecular docking : Map binding poses in homology models of target receptors (e.g., dopamine D3 or nicotinic acetylcholine receptors) .

Q. What analytical strategies identify and quantify synthetic impurities?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or dehalogenated byproducts) using gradient elution and multiple reaction monitoring (MRM) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability-linked impurities .
  • Reference standards : Co-inject synthesized impurities (e.g., 3-chloro regioisomers) for retention time matching .

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